N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-cyclopentyl-5-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-10-15(20-24-12)18(23)22(13-6-3-4-7-13)11-16-14-8-5-9-17(14)21(2)19-16/h10,13H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJUUVHLXQGXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=NN(C3=C2CCC3)C)C4CCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on existing literature, focusing on its antimicrobial properties, cytotoxicity, and molecular interactions.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring, a cyclopentyl group, and a tetrahydrocyclopenta[c]pyrazole moiety. Its chemical formula is , which contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial activity of various derivatives of isoxazole compounds, including this compound. In vitro tests have shown that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of the Compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 µM | Potent |
| Escherichia coli | 0.21 µM | Potent |
| Micrococcus luteus | 0.50 µM | Moderate |
| Candida albicans | 0.75 µM | Moderate |
These results indicate that the compound has a strong potential as an antimicrobial agent, particularly against Pseudomonas aeruginosa and Escherichia coli, which are common pathogens in clinical settings .
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using MTT assays on various cell lines. The findings suggest that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HaCat (Normal Keratinocytes) | >100 | - |
| MCF7 (Breast Cancer) | 15 | 6.67 |
| A549 (Lung Cancer) | 10 | 10 |
The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, highlighting its potential for targeted cancer therapy .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with key bacterial enzymes such as DNA gyrase and MurD. These studies reveal that the compound forms multiple hydrogen bonds and hydrophobic interactions within the active sites of these enzymes.
Key Binding Interactions
- DNA Gyrase :
- Hydrogen bonds with residues SER1084 and ASP437.
- Pi-Pi stacking interactions with nucleotide bases.
- MurD :
- Strong hydrophobic interactions with key amino acids.
- Favorable binding energy comparable to standard antibiotics like ciprofloxacin.
These interactions are crucial for its antibacterial activity and suggest a mechanism by which the compound inhibits bacterial growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
